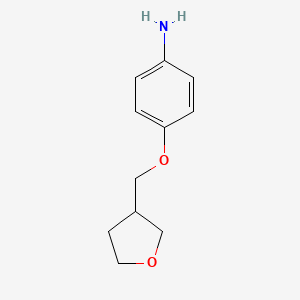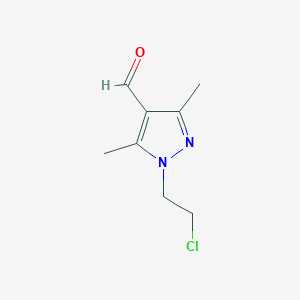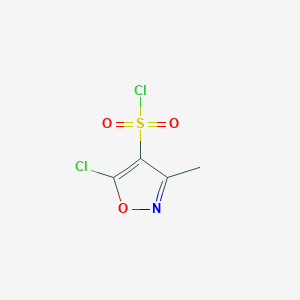![molecular formula C18H15N5O B1423170 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline CAS No. 1351399-06-8](/img/structure/B1423170.png)
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
Descripción general
Descripción
The compound “4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline” is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development . The compound has been used in the development of novel nonpurine XO inhibitors .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The synthesis of aniline 1 from amidoximes and organic nitriles was catalyzed by p-toluenesulfonic acid (PTSA)–ZnCl2 .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .Chemical Reactions Analysis
The inhibitory potencies of compounds bearing isopropoxy, isobutoxy, and isopentyloxy substituents at the 4’-position were approximately 9.3-fold, 6.2-fold, and 18.6-fold stronger than that of the methoxy substituted compound . The inhibitory potency of compound 3j (IC 50 = 0.121 µM), with a cyclohexylmethoxy substituent, was approximately 2.5-fold and 2.6-fold better than those of the cyclopropylmethoxy- and cyclopentyloxy-substituted compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are characterized by their IR, 1H NMR, 13C NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Anti-Infective Agents
The 1,2,4-oxadiazole moiety is recognized for its potential in creating anti-infective agents. Research indicates that compounds with this structure have shown activity against a variety of pathogens, including bacteria, viruses, and protozoa . The presence of the 1,2,4-oxadiazole and imidazole rings in the compound suggests it could be a candidate for developing new anti-infective drugs with a novel mode of action, potentially addressing the issue of microbial resistance.
Anticancer Therapy
Compounds containing 1,2,4-oxadiazole units have been explored for their anticancer properties. The compound could be involved in the design of new anticancer drugs, particularly as EGFR inhibitors, which are a class of anticancer agents targeting the Epidermal Growth Factor Receptor . The structural features of this compound, including the phenyl-oxadiazole and imidazole groups, may contribute to its efficacy in this application.
Drug Discovery
The unique structure of this compound, featuring both 1,2,4-oxadiazole and imidazole rings, makes it a valuable scaffold in drug discovery. Its potential applications extend to various therapeutic areas beyond infectious diseases and cancer, such as neurodegenerative diseases, inflammation, and metabolic disorders .
High-Energy Materials
Oxadiazoles, including the 1,2,4-oxadiazole ring present in this compound, have been identified as high-energy materials due to their favorable oxygen balance and positive heat of formation. This suggests potential applications in the development of energetic materials for industrial and military use .
Material Science
The compound’s molecular structure, which includes aromatic rings and heterocycles, could be utilized in material science. Its potential applications might involve the creation of novel polymers or coatings with unique properties, such as enhanced thermal stability or electrical conductivity .
Molecular Probes
Due to the compound’s distinct chemical structure, it could serve as a molecular probe in biochemical assays. For instance, its ability to interact with various enzymes or receptors could be harnessed to study biological pathways or screen for new drug targets .
Enzyme Inhibition
The imidazole ring, a part of this compound, is known to mimic the transition state of enzymatic reactions, which suggests its potential use as an enzyme inhibitor. This could have applications in designing drugs that target specific enzymes involved in disease processes .
Chemical Synthesis
The compound’s structure could be used as a building block in chemical synthesis, enabling the creation of a wide array of derivatives. These derivatives could have diverse applications, ranging from medicinal chemistry to the development of new materials .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial, viral, or parasitic proteins .
Mode of Action
It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, potentially leading to inhibition or modulation of target protein function.
Biochemical Pathways
Given the anti-infective properties of similar compounds, it’s plausible that the compound could interfere with essential biochemical pathways in infectious agents, leading to their inhibition .
Pharmacokinetics
The compound’s molecular weight (23726) suggests it may have suitable properties for oral bioavailability .
Result of Action
Based on the anti-infective properties of similar compounds, it’s plausible that the compound could lead to the inhibition or death of infectious agents .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEVDRLZGNBRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



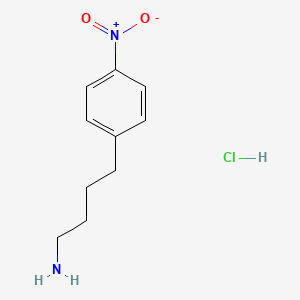
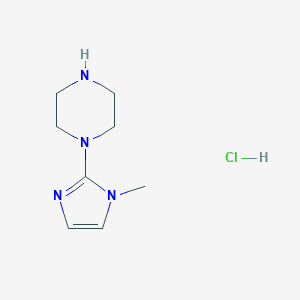
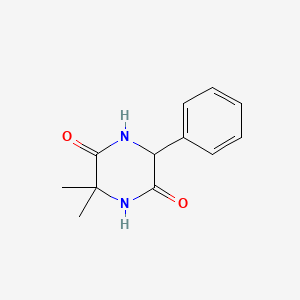
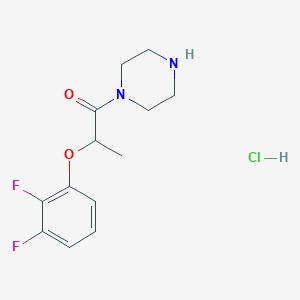
![[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1423094.png)
![3-[(Oxan-4-ylsulfanyl)methyl]aniline](/img/structure/B1423095.png)

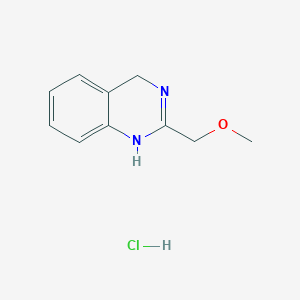

![2-[(3-Methoxyphenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1423102.png)
